6-Bromo-2,4-dimethylquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a carboxylic acid group at the 3rd position on the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines.
Scientific Research Applications
6-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid
Comparison: 6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of its methyl groups and the carboxylic acid group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
6-bromo-2,4-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-9-5-8(13)3-4-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
UEEMDDNNCAUAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C)Br |
Origin of Product |
United States |
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